An In-Depth Technical Guide to 1-Methyl-d3-4-pyrazoleboronic Acid: Properties and Applications
An In-Depth Technical Guide to 1-Methyl-d3-4-pyrazoleboronic Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Methyl-d3-4-pyrazoleboronic acid, a deuterated analogue of a valuable building block in medicinal chemistry. The strategic incorporation of deuterium offers unique advantages in drug discovery and development, from enhancing metabolic stability to serving as a precise tool in mechanistic studies. This document will delve into the synthesis, physicochemical properties, and key applications of this isotopically labeled compound, with a focus on practical, field-proven insights.
Introduction: The Significance of Deuterium Labeling in Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its ability to act as a bioisosteric replacement for other aromatic systems and its capacity for forming key hydrogen bond interactions contribute to its prevalence. 1-Methyl-4-pyrazoleboronic acid, and its more stable pinacol ester derivative, are crucial reagents for introducing this motif into complex molecules, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.
The substitution of protium (¹H) with its stable, non-radioactive isotope deuterium (²H or D) at the N-methyl position introduces the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions where the cleavage of this bond is the rate-limiting step will proceed more slowly. In drug metabolism, this often translates to a reduced rate of enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes. This can lead to an improved pharmacokinetic profile, including a longer half-life and increased systemic exposure of a drug candidate.[1][2][3]
Furthermore, the distinct mass of deuterium makes 1-Methyl-d3-4-pyrazoleboronic acid an excellent internal standard for quantitative mass spectrometry-based bioanalysis, ensuring accuracy and precision in pharmacokinetic and metabolism studies.[4][5][6]
Physicochemical Properties and Characterization
While specific experimental data for 1-Methyl-d3-4-pyrazoleboronic acid is not extensively published, its properties can be inferred from its non-deuterated counterpart and general principles of deuteration. The pinacol ester is the more commonly utilized and stable form of this reagent.
| Property | 1-Methyl-4-pyrazoleboronic Acid Pinacol Ester | 1-Methyl-d3-4-pyrazoleboronic Acid Pinacol Ester (Predicted) |
| Molecular Formula | C₁₀H₁₇BN₂O₂ | C₁₀H₁₄D₃BN₂O₂ |
| Molecular Weight | 208.07 g/mol | ~211.1 g/mol |
| CAS Number | 761446-44-0 | 1022151-50-3[7] |
| Appearance | Off-white to light yellow solid[8] | Similar to non-deuterated form |
| Melting Point | 59-64 °C | Expected to be very similar to the non-deuterated form |
| Solubility | Insoluble in water[9]; Soluble in organic solvents like DMF and THF. | Similar to non-deuterated form |
| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere).[7] Boronic acids and their esters are susceptible to hydrolysis.[9] | Expected to have similar chemical stability to the non-deuterated form. |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum of the deuterated compound will be nearly identical to the non-deuterated version, with the notable absence of the singlet corresponding to the N-methyl protons.
-
¹³C NMR: The carbon spectrum will show a characteristic triplet for the deuterated methyl carbon due to coupling with deuterium (spin I=1). The chemical shift will be slightly different from the non-deuterated analog.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will be shifted by +3 m/z units compared to the non-deuterated compound. The fragmentation pattern can provide further structural confirmation, with fragments containing the N-CD₃ group showing a corresponding mass shift.[10]
Synthesis and Purification
The synthesis of 1-Methyl-d3-4-pyrazoleboronic acid pinacol ester is not explicitly detailed in readily available literature. However, a robust synthetic strategy can be designed based on established methods for the synthesis of its non-deuterated analog. The most logical approach involves the N-alkylation of a pyrazole precursor with a deuterated methylating agent.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 1-Methyl-d3-4-pyrazoleboronic Acid.
Detailed Experimental Protocol (Hypothetical):
This protocol is a proposed adaptation based on known procedures for similar non-deuterated compounds.[11][12]
Materials:
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Deuterated Methyl Iodide (CD₃I)[13]
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add deuterated methyl iodide (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired 1-(Methyl-d3)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Hydrolysis to the Boronic Acid:
The pinacol ester can be hydrolyzed to the corresponding boronic acid by treatment with an acid, such as HCl, or a base. However, for most applications, particularly Suzuki-Miyaura couplings, the pinacol ester is used directly as it is more stable and easier to handle.
Key Applications in Drug Discovery and Development
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 1-Methyl-d3-4-pyrazoleboronic acid pinacol ester is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to introduce the deuterated 1-methyl-pyrazole moiety into a target molecule.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling with the deuterated pyrazole.
Exemplary Protocol for Suzuki-Miyaura Coupling: [14][15][16]
Materials:
-
1-(Methyl-d3)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Solvent system (e.g., 1,4-dioxane and water)
Procedure:
-
In a reaction vessel, combine the aryl/heteroaryl halide (1.0 eq), 1-(Methyl-d3)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Application in Mechanistic Studies: The Kinetic Isotope Effect
The deuterated methyl group can serve as a sensitive probe for elucidating reaction mechanisms. If a C-H bond on the methyl group is cleaved in the rate-determining step of a reaction, substituting it with a C-D bond will result in a primary kinetic isotope effect (kH/kD > 1). This can be invaluable in understanding enzymatic reactions or other chemical transformations involving the N-methyl group.[17][18]
Use as an Internal Standard in Quantitative Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, a stable isotope-labeled internal standard is the gold standard for accurate quantification of an analyte in a complex biological matrix. 1-Methyl-d3-4-pyrazoleboronic acid can be used to synthesize a deuterated version of a drug candidate containing the 1-methyl-pyrazole moiety. This deuterated analog will have nearly identical chemical and physical properties to the non-deuterated drug, meaning it will co-elute chromatographically and experience similar matrix effects during ionization. However, its mass will be different, allowing for its distinct detection by the mass spectrometer. This enables precise correction for any sample loss during extraction and for variations in instrument response.[5][6][19]
Workflow for Use as an Internal Standard:
Caption: Workflow for using a deuterated internal standard.
Safety and Handling
As with all boronic acids and their derivatives, appropriate safety precautions should be taken when handling 1-Methyl-d3-4-pyrazoleboronic acid and its pinacol ester.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[7]
-
Precautionary Measures: Handle in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent hydrolysis.[7]
Conclusion
1-Methyl-d3-4-pyrazoleboronic acid and its pinacol ester are valuable tools for researchers in drug discovery and development. The strategic incorporation of deuterium provides a means to enhance the metabolic stability of drug candidates containing the 1-methyl-pyrazole moiety, potentially leading to improved pharmacokinetic properties. Furthermore, its distinct mass makes it an ideal internal standard for quantitative bioanalysis, ensuring the accuracy and reliability of preclinical and clinical studies. As the field of medicinal chemistry continues to embrace the benefits of isotopic labeling, the utility of reagents such as 1-Methyl-d3-4-pyrazoleboronic acid is set to grow.
References
- McGreer, D. E., & Masters, I. M. E. (1969). Pyrazolines X. Kinetics for the pyrolysis of some deuterated 1-pyrazolines in solution. Canadian Journal of Chemistry, 47(21), 3975-3979.
- Mullens, K., et al. (2009). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. Tetrahedron Letters, 50(48), 6675-6678.
- CN105315269A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. (2016).
- Muttil, P., et al. (2014). The kinetic isotope effect in the search for deuterated drugs. Future Medicinal Chemistry, 6(13), 1439-1443.
- Al-Masum, M., & Kumar, D. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. International Journal of Molecular Sciences, 13(5), 6394–6406.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 4-iodo-1-methyl-1H-pyrazol.
-
MedChemExpress. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester-d3. Retrieved from [Link]
- WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- Du, J., et al. (2020). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Molecules, 25(21), 5035.
- CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester. (2022).
- KCAS Bio. (2020).
- Lechtenfeld, O. J., et al. (2018). Post column infusion of an internal standard into LC-FT-ICR MS enables semi-quantitative comparison of dissolved organic matter in original samples. Analyst, 143(19), 4638-4649.
- Hartwig, J. F. (2014). On the Interpretation of Deuterium Kinetic Isotope Effects in C–H Bond Functionalizations by Transition-Metal Complexes.
- BenchChem. (2025). Deuterated vs.
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
- BenchChem. (2025).
- Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry.
- MedChemExpress. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester-COA-1155328.
-
PubChem. (n.d.). 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved from [Link]
- MedChemExpress. (2025). 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester-d3-SDS.
- da Silva, A. B. F., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Sigma-Aldrich. (n.d.). 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Sources
- 1. researchgate.net [researchgate.net]
- 2. uni-saarland.de [uni-saarland.de]
- 3. isotope.com [isotope.com]
- 4. 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester-d3 | 稳定同位素 | MCE [medchemexpress.cn]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. a2bchem.com [a2bchem.com]
- 12. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Portico [access.portico.org]
- 16. 1-Boc-pyrazole-4-boronic acid pinacol ester(552846-17-0) 1H NMR spectrum [chemicalbook.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. macmillan.princeton.edu [macmillan.princeton.edu]
- 19. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
